![molecular formula C10H15ClO B2959315 1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one CAS No. 2551118-76-2](/img/structure/B2959315.png)

1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

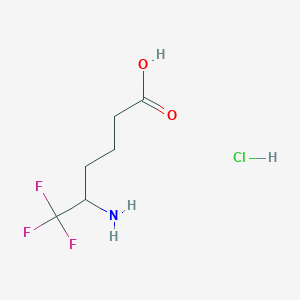

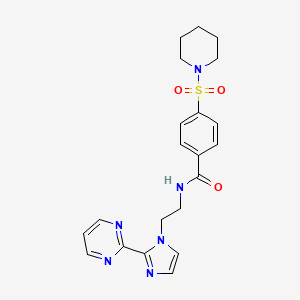

1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one is a chemical compound with the molecular formula C10H15ClO and a molecular weight of 186.68 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of spirocyclopropane annelated to six- and five-member rings has been a point of research activity in the field of modern medicinal and combinatorial chemistry . Various methods for the synthesis of these compounds have been reported . For instance, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro [2.4]hept-6-en-4-one . Wamhoff and Korte reported the synthesis of this compound and other analogs without isolation of intermediate .Chemical Reactions Analysis

Spirocyclopropane compounds have been involved in various chemical reactions. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced with a yield of 70% .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Spiro Compound Radical Generation and Rearrangements : Research on spiro compounds, such as spiro[3.3]heptan-3-yl radicals, highlights their structural similarity to cyclobutyl radicals and explores their rearrangements at elevated temperatures. These studies provide insights into the reactivity and stability of spiro compounds under different conditions (Roberts, Walton, & Maillard, 1986).

Stereomutation and Solvent Effects : Investigations into the rates of stereomutation of diastereomeric cyclopropanones reveal how medium effects influence the reactivity and stability of such compounds, indicating the intricate role of solvent interactions in the behavior of spiro-related structures (Cordes & Berson, 1996).

Catalytic and Synthetic Applications

- Catalytic Asymmetric Synthesis : Studies on catalytic asymmetric 1,3-dipolar cycloaddition highlight the synthesis of highly functional spiro compounds, including 5-aza-spiro[2,4]heptanes. Such research underscores the potential of spiro compounds in drug discovery due to their valuable structural motifs (Liu, He, Tao, Cai, & Wang, 2011).

Reactivity and Mechanistic Insights

- Reactivity and Rearrangement Studies : Investigations into the addition reactions and rearrangements of spiro compounds shed light on their reactivity patterns, such as the regiospecific addition of chloroketens to spiro[2.4]heptan-4,6-diene, offering valuable information on the mechanistic pathways of these compounds (Brook & Harrison, 1974).

Antifungal Applications

- Antifungal Activity : Research into spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives demonstrates their activity against Candida albicans, suggesting the potential of spiro compounds in developing new antifungal agents (Maruoka, Kashige, Eishima, Okabe, Fujioka, Miake, Yamagata, & Tanaka, 2008).

Propriétés

IUPAC Name |

1-chloro-3-spiro[2.4]heptan-7-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO/c11-7-9(12)6-8-2-1-3-10(8)4-5-10/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETPPNQNJPYJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CC2)CC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2959232.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide](/img/structure/B2959234.png)

![N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2959241.png)

![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2959244.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B2959251.png)

![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)

![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)